N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide is a complex organic compound with a variety of applications in scientific research. It contains 58 atoms, including hydrogen, carbon, nitrogen, oxygen, and sulfur . This compound is known for its unique chemical structure, which includes a benzyl group, a dimethylsulfamoyl group, and a phenoxyacetamide moiety.
Preparation Methods
The synthesis of N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide involves several steps. One common method includes the reaction of 4-(dimethylsulfamoyl)phenol with benzyl bromide in the presence of a base to form the benzyl ether. This intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.
Scientific Research Applications
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide can be compared to other similar compounds, such as:
N-phenylacetamide sulphonamides: These compounds have similar sulfonamide groups but differ in their aromatic substituents.
Phenoxy acetamide derivatives: These include compounds with different substituents on the phenoxy group, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-8-15(9-11-16)23-13-17(20)18-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCJHNRFRFKMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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